N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-10(20)19(9-8-18-7-3-6-16-18)14-17-13-11(15)4-2-5-12(13)21-14/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIOAGCVRWFUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCN1C=CC=N1)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Preparation of the Benzo[d]thiazole Intermediate: The benzo[d]thiazole ring is often synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Coupling Reaction: The pyrazole intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl group.
Final Coupling: The benzo[d]thiazole intermediate is coupled with the pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the molecule, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro substituent on the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Pyrazole moiety : Known for its diverse biological activities.
- Chlorobenzo[d]thiazole ring : Associated with antimicrobial and anticancer properties.
- Acetamide functionality : Enhances solubility and bioactivity.
The molecular formula is , with a molecular weight of 442.92 g/mol .
Antimicrobial Properties
Research indicates that N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide exhibits significant antibacterial activity. It has been shown to inhibit key bacterial enzymes such as:
- Dihydroorotase
- DNA gyrase
These enzymes are critical for bacterial survival, suggesting that the compound could serve as a basis for developing new antibacterial agents.
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Studies have indicated interactions with cellular signaling pathways involved in tumor growth and proliferation. Specifically, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including breast cancer .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that ensure high purity (often exceeding 95%). Characterization techniques include:
- NMR Spectroscopy
- IR Spectroscopy
These methods confirm the molecular structure and purity of the synthesized compound .
Study 1: Antimicrobial Activity Evaluation
In a study evaluating various thiazole derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated promising antimicrobial activity, particularly against resistant strains .
Study 2: Anticancer Activity Assessment
Another study focused on the anticancer properties of this compound against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes critical for cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares structural similarities with several acetamide derivatives reported in the literature, differing primarily in substituents attached to the benzo[d]thiazol-2-yl core:
Key Observations :
- The phenylpiperazine substituent in 3a may improve solubility and CNS penetration due to its basic nitrogen .
- The pyrazole-ethyl group in the target compound could offer steric and electronic effects distinct from bulkier substituents like thiazolidinedione or piperazine.
Physical and Spectral Properties
Melting Points :
- However, analogues with rigid substituents (e.g., GB1, GB2, GB3) exhibit high melting points (279–300°C), attributed to strong intermolecular hydrogen bonding and planar thiazolidinedione moieties . In contrast, compounds with flexible alkyl chains (e.g., pyrazole-ethyl) may exhibit lower melting points.
Spectral Data :
- IR Spectroscopy : The target compound’s IR spectrum would show characteristic NH (~3200 cm⁻¹) and C=O (~1680 cm⁻¹) stretches, similar to GB1 and 3a .
- NMR : The 4-chlorobenzo[d]thiazol-2-yl group would produce aromatic proton signals at δ 7.5–8.5 ppm, while the pyrazole-ethyl chain would show distinct peaks for pyrazole protons (δ 6.5–7.5 ppm) and ethyl CH₂ groups (δ 3.5–4.5 ppm) .
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 442.92 g/mol. Its structure features a pyrazole moiety and a chlorinated benzothiazole ring, which contribute to its biological activity. The unique combination of these functional groups enhances its solubility and potential efficacy against various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN4O3S |
| Molecular Weight | 442.92 g/mol |
| Structural Features | Pyrazole, Benzothiazole |
| Synthesis Purity | >95% |
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. It acts by inhibiting critical enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial survival. This mechanism suggests potential as a therapeutic agent against various bacterial infections.
Anticancer Activity
The structural components of this compound suggest potential anticancer properties. Studies have shown that benzothiazole derivatives can interact with cellular signaling pathways involved in tumor growth and proliferation. For instance, compounds similar to this one have demonstrated cytotoxic effects in cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
Case Study: Cytotoxic Effects
- Cell Lines Tested: A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).
- IC50 Values: Significant activity was noted with IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer potential.
Anti-inflammatory and Anticonvulsant Effects
Benzothiazole derivatives have also been linked to anti-inflammatory effects, which may be beneficial in treating conditions characterized by excessive inflammation. Additionally, some studies suggest anticonvulsant properties, although this area requires further exploration .
Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Studies : The compound exhibited potent antimicrobial activity comparable to established antibiotics like norfloxacin .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups in the benzothiazole ring was found to enhance biological activity, indicating that modifications in the structure could lead to improved efficacy .
- Molecular Docking Studies : Computational studies have shown that the compound interacts favorably with target proteins involved in disease pathways, supporting its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between pyrazole-ethylamine derivatives and 4-chlorobenzo[d]thiazol-2-yl-acetic acid precursors. For example, carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base is a common approach . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF), reaction temperature (273 K for controlled activation), and stoichiometric ratios to maximize yields (reported 60-75% in analogous compounds) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point Analysis : Compare observed melting points with literature values (e.g., analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide melt at 459–461 K) .
- Spectroscopy : Confirm via -NMR (e.g., pyrazole proton signals at δ 7.5–8.0 ppm, thiazole protons at δ 6.8–7.2 ppm) and -NMR (carbonyl signals ~170 ppm) .
- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .
Q. What are the critical challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Crystallization challenges arise from flexible side chains (e.g., the pyrazole-ethyl group) and solvent selection. Slow evaporation from methanol-acetone (1:1) mixtures has succeeded in analogous acetamide derivatives, producing crystals suitable for SHELX refinement . Hydrogen-bonding motifs (e.g., N–H⋯N interactions) stabilize crystal packing, but polymorphism risks require controlled humidity and temperature .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-chlorobenzo[d]thiazole moiety influence bioactivity in this compound?
- Methodological Answer : Computational studies (e.g., DFT calculations) reveal that the chlorine atom enhances electron-withdrawing effects, increasing electrophilicity at the acetamide carbonyl, which may improve receptor binding . Steric hindrance from the benzo[d]thiazole ring can be modeled using molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites, as seen in anti-bacterial analogs . Experimental validation via structure-activity relationship (SAR) studies, such as substituting Cl with F or Br, can quantify these effects .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar acetamides?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Dose-Response Curves : Use ≥3 independent replicates to calculate IC values.
- Control Compounds : Include known inhibitors (e.g., cisplatin for apoptosis studies) .
- Orthogonal Assays : Cross-validate cytotoxicity data with flow cytometry (apoptosis) and enzymatic assays (e.g., COX1/2 inhibition) .
Q. How can molecular dynamics (MD) simulations elucidate the compound’s interaction with biological targets?
- Methodological Answer : MD simulations (e.g., GROMACS or AMBER) over 100 ns trajectories can model binding stability to targets like bacterial DNA gyrase or fungal cytochrome P450. Key parameters include:
- Binding Free Energy : Calculate via MM-PBSA (e.g., ΔG ~ -30 kcal/mol for strong inhibitors) .
- Hydrogen Bond Occupancy : Monitor interactions between the acetamide carbonyl and active-site residues (e.g., Arg122 in fungal targets) .
- Solvent Accessibility : Assess hydrophobic pocket penetration by the chlorobenzo[d]thiazole group .
Q. What experimental and computational approaches validate the compound’s potential as a multi-drug resistance (MDR) reversal agent?
- Methodological Answer :
- Efflux Pump Inhibition : Measure intracellular accumulation of fluorescent substrates (e.g., rhodamine 123) in MDR bacterial/fungal strains .
- Synergy Studies : Combine with standard antibiotics (e.g., fluconazole) using checkerboard assays; calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
- Transcriptomics : RNA-seq to identify downregulated efflux pump genes (e.g., ABC transporters) .
Data Analysis & Contradictions
Q. How to interpret conflicting spectral data (e.g., NMR shifts) across studies?
- Methodological Answer : Variations in NMR chemical shifts (e.g., ±0.2 ppm for pyrazole protons) may stem from solvent effects (CDCl vs. DMSO-d) or pH differences. Use deuterated solvents consistently and report experimental conditions. Cross-reference with X-ray crystallography data (e.g., bond lengths and angles) to resolve ambiguities .
Q. Why do some analogs exhibit higher bioactivity despite lower synthetic yields?
- Methodological Answer : Bioactivity often correlates with stereoelectronic properties rather than purity. For example, bulkier substituents (e.g., 4-bromophenyl) may reduce yield due to steric hindrance but enhance target affinity. Prioritize analogs with >70% purity (HPLC) and conduct SAR studies to balance yield and activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
